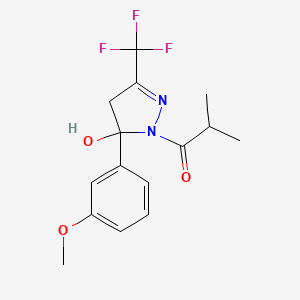![molecular formula C12H20N4O3S B5210058 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide, also known as NVP-AAM077, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype. It was first synthesized by Novartis in 1999 and has since been used in a wide range of scientific research studies.
Mecanismo De Acción
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide binds to the GluN2B subunit of the NMDA receptor, blocking the channel and preventing the influx of calcium ions into the cell. This leads to a reduction in the excitatory neurotransmission mediated by the NMDA receptor.
Biochemical and Physiological Effects:
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain injury in animal models, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antinociceptive effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in lab experiments is its selectivity for the GluN2B subunit of the NMDA receptor. This allows for more precise manipulation of the NMDA receptor system, without affecting other glutamate receptor subtypes. However, one limitation of using N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
There are many potential future directions for research involving N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide. One area of interest is the role of the NMDA receptor in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Another area of interest is the development of more potent and selective NMDA receptor antagonists for use in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide in different animal models and in humans.
Métodos De Síntesis
The synthesis of N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide involves several steps, including the reaction of 2-chloro-3-pyridinemethanol with dimethylamine to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with morpholine and sulfamic acid to form N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide.
Aplicaciones Científicas De Investigación
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the NMDA receptor subtype, which is involved in many physiological and pathological processes in the central nervous system.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-15(2)12-11(4-3-5-13-12)10-14-20(17,18)16-6-8-19-9-7-16/h3-5,14H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQWXAUSGFAGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]morpholine-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)

![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)
![5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B5210048.png)
![8-methyl-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5210055.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)
![methyl 5-(4-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5210075.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)